molecular formula C34H47N5O12 B12793585 6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose CAS No. 133733-37-6

6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose

Cat. No.: B12793585
CAS No.: 133733-37-6
M. Wt: 717.8 g/mol
InChI Key: WDONICSJKNKDCQ-CWDJXBEVSA-N
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Description

6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose is a complex oligopeptide compound that consists of a sequence of amino acids linked to a D-glucopyranose sugar molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

For industrial-scale production, the synthesis may involve automated peptide synthesizers to enhance efficiency and yield. Additionally, large-scale purification techniques such as preparative HPLC and lyophilization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: The disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit enzyme activity or activate receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Tyrosyl-D-alanyl-glycyl-phenylalanyl-leucyl-arginine succinate: Another oligopeptide with similar amino acid composition.

    Glycyl-D-phenylalanine: A simpler dipeptide with related structural features.

Uniqueness

6-(Tyrosylglycylglycylphenylalanylleucyl)-D-glucopyranose is unique due to its specific sequence and the presence of the D-glucopyranose moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

133733-37-6

Molecular Formula

C34H47N5O12

Molecular Weight

717.8 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C34H47N5O12/c1-19(2)12-25(34(50)51-18-27(43)31(47)30(46)26(42)17-40)39-33(49)24(14-20-6-4-3-5-7-20)38-29(45)16-36-28(44)15-37-32(48)23(35)13-21-8-10-22(41)11-9-21/h3-11,17,19,23-27,30-31,41-43,46-47H,12-16,18,35H2,1-2H3,(H,36,44)(H,37,48)(H,38,45)(H,39,49)/t23-,24-,25-,26-,27+,30+,31+/m0/s1

InChI Key

WDONICSJKNKDCQ-CWDJXBEVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)OCC(C(C(C(C=O)O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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